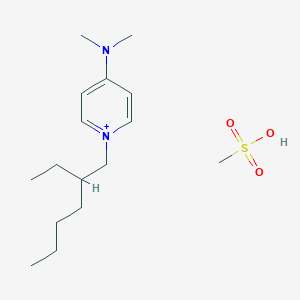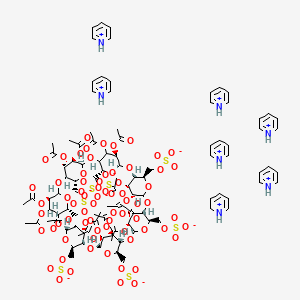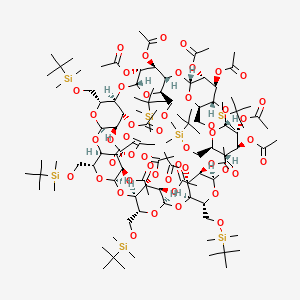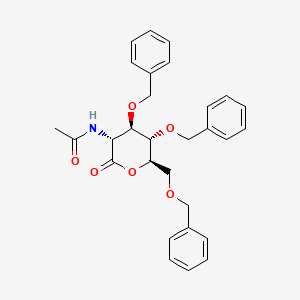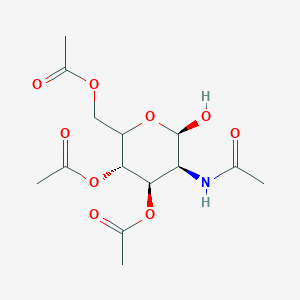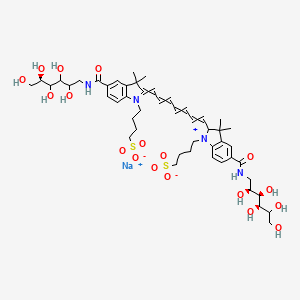
SIDAG染料
描述
SIDAG dye, a derivative of indotricarbocyanine, is recognized for its near-infrared imaging capabilities and improved hydrophilic properties compared to its counterpart, indocyanine green (ICG). This dye has demonstrated promising results in preclinical studies for imaging applications, particularly in highlighting inflamed regions and tumors due to its enhanced acute tolerance and renal elimination characteristics owing to its high hydrophilicity (Ebert, Riefke, Sukowski, & Licha, 2011).
Synthesis Analysis
SIDAG dye is synthesized to alter the physicochemical properties of the indotricarbocyanine dye backbone by increasing hydrophilicity, which in turn improves its biological characterization. The synthesis process involves modifying the dye to enhance its hydrophilic characteristics, making it more suitable for in vivo applications (Ebert, Riefke, Sukowski, & Licha, 2011).
Molecular Structure Analysis
The molecular structure of SIDAG dye, characterized by its indotricarbocyanine core, is modified to increase its hydrophilicity. This modification significantly impacts its interaction with biological tissues and its elimination pathway, favoring renal excretion over hepatic, which is a shift from the behavior observed in ICG (Ebert, Riefke, Sukowski, & Licha, 2011).
Chemical Reactions and Properties
SIDAG's enhanced hydrophilicity leads to improved pharmacokinetic properties, including a longer plasma half-life and altered elimination pathways, facilitating its application in imaging inflamed regions and tumors. This property is crucial for its role as a contrast agent in optical imaging, allowing for clearer demarcation of target areas (Ebert, Riefke, Sukowski, & Licha, 2011).
Physical Properties Analysis
The physical properties of SIDAG, particularly its solubility and stability, are optimized for in vivo imaging applications. Its high hydrophilicity not only enhances its solubility in aqueous solutions but also increases its stability and tolerance in biological systems, making it a superior contrast agent for near-infrared imaging (Ebert, Riefke, Sukowski, & Licha, 2011).
Chemical Properties Analysis
The chemical properties of SIDAG dye, including its reactivity and interaction with biological tissues, are pivotal for its function as a contrast agent. Its design to be more hydrophilic than ICG allows for a better distribution in the vascular system and enhances its utility in imaging applications, highlighting its importance in the development of non-invasive diagnostic techniques (Ebert, Riefke, Sukowski, & Licha, 2011).
科学研究应用
关节炎的体内荧光成像:SIDAG染料在一项研究中用于评估硼疣螺旋体诱导的莱姆病关节炎模型的体内荧光成像。研究发现,基于SIDAG的药代动力学行为的近红外荧光成像能够检测实验性关节炎中的炎症性关节变化。这表明SIDAG在染料施用后24小时能够区分炎症性和非炎症性关节的潜力 (Fischer et al., 2006)。
与吲哚青绿(ICG)在成像中的比较:另一项研究比较了SIDAG与临床批准的成像剂ICG在药代动力学、耐受性和成像特性方面。SIDAG在小鼠中显示出增加的急性耐受性,并由于其高亲水性而使药代动力学性质向肾脏排泄方向转变。它还展示了对肿瘤的清晰划分,无论是立即还是在给药后24小时,表明其作为光学成像对检测发炎区域和肿瘤的对比剂的潜力 (Ebert et al., 2011)。
用于肿瘤的光学成像:一项研究调查了SIDAG作为实验动物体内皮下生长肿瘤成像对比剂的潜力。该研究突出了SIDAG在生物医学成像学科中新型诊断解决方案开发中的作用 (Perlitz et al., 2005)。
光声成像的增强:SIDAG还被用作裸鼠光声成像的对比剂。该研究展示了SIDAG在小鼠的肿瘤和膀胱中的预期药代动力学行为,表明其在使用商业阵列式超声扫描仪进行成像时的潜力 (Janković等,2008)。
安全和危害
未来方向
SIDAG Dye has shown potential as a contrast agent for optical imaging, which could increase the sensitivity for detection of inflamed regions and tumors2. It has been suggested that it could be used to assess the degree of tumor angiogenesis in vivo using planar and tomographic methods5. However, more research is needed to fully understand its potential applications and safety profile.
属性
IUPAC Name |
sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H70N4O18S2.Na/c1-48(2)32-24-30(46(64)50-26-36(56)42(60)44(62)38(58)28-54)16-18-34(32)52(20-10-12-22-72(66,67)68)40(48)14-8-6-5-7-9-15-41-49(3,4)33-25-31(17-19-35(33)53(41)21-11-13-23-73(69,70)71)47(65)51-27-37(57)43(61)45(63)39(59)29-55;/h5-9,14-19,24-25,36-39,42-45,54-63H,10-13,20-23,26-29H2,1-4H3,(H3-,50,51,64,65,66,67,68,69,70,71);/q;+1/p-1/t36-,37?,38?,39+,42+,43?,44+,45?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCDZDCGTDCFQV-SMYDWBAHSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C(=O)NCC(C(C(C(CO)O)O)O)O)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)C(=O)NCC(C(C(C(CO)O)O)O)O)(C)C)CCCCS(=O)(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)C(=O)NC[C@@H]([C@H]([C@@H](C(CO)O)O)O)O)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)C(=O)NCC(C(C([C@@H](CO)O)O)O)O)(C)C)CCCCS(=O)(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H69N4NaO18S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1089.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SIDAG Dye | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B1141030.png)

![(3S,4S)-3-Hexyl-4-[(2S)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-2-oxetanone](/img/structure/B1141040.png)
